1-(3-Bromophenyl)-2-methylpropan-2-amine
Overview
Description
1-(3-Bromophenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the bromination of 3-phenylpropan-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups onto the phenyl ring.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, ketones, carboxylic acids, and reduced amine or alcohol derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-methylpropan-2-amine involves its interaction with various molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-methylpropan-2-amine: Similar structure with the bromine atom at the para position.
1-(3-Chlorophenyl)-2-methylpropan-2-amine: Similar structure with a chlorine atom instead of bromine.
1-(3-Methylphenyl)-2-methylpropan-2-amine: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(3-Bromophenyl)-2-methylpropan-2-amine is unique due to the presence of the bromine atom at the meta position, which influences its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(3-bromophenyl)-2-methylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJANHVNFQTFTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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